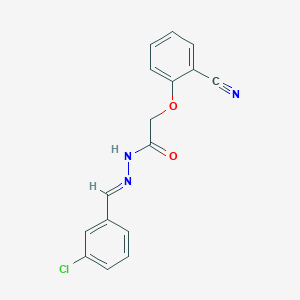![molecular formula C19H17N3O2 B5506801 N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)
N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridyl benzamides, including compounds related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, involves the use of aminopyridines and nitroolefins in a rare-earth-metal-catalyzed reaction, providing a broad substrate scope in moderate to excellent yields without the need for additives or external oxidants. Water serves as the carbonyl oxygen atom source in these syntheses, highlighting efficient methods for constructing pyridyl benzamide frameworks (Zhengwang Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been elucidated through crystallography, revealing centrosymmetric hydrogen-bonded dimers facilitated by N-H...O interactions. These structures are stabilized further by π-π interactions and weak C-H...O hydrogen bonding, providing insight into the supramolecular aggregation and interaction patterns that could apply to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide (K. Kranjc et al., 2012).
Chemical Reactions and Properties
Palladium-mediated C(sp3)-H bond activation has been explored for the functionalization of N-methyl-N-(pyridin-2-yl)benzamide, yielding a variety of N-(CH2-aryl/alkyl)-substituted derivatives. This methodology underscores the potential for diverse chemical reactions involving N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, facilitating the direct arylation/alkylation of the compound and shedding light on its reactivity and functional group tolerance (Shih-Yun Chen et al., 2023).
Aplicaciones Científicas De Investigación
Discovery of Orally Active Histone Deacetylase Inhibitor
A study by Zhou et al. (2008) describes the synthesis and biological evaluation of a compound similar in structure to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, highlighting its isotype-selective inhibition of histone deacetylases (HDACs) and significant antitumor activity. This research emphasizes the compound's potential as an anticancer drug, showcasing its effectiveness in blocking cancer cell proliferation and inducing apoptosis through histone acetylation and cell-cycle arrest Zhou et al., 2008.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Yoneda and Nagamatsu (1975) explored the thermolysis and photolysis of certain uracil derivatives, leading to the synthesis of pyrazolo[3,4-d]pyrimidines. This study provides insight into the chemical transformations applicable to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, demonstrating the versatility of similar compounds in generating new structures with potential pharmacological applications Yoneda & Nagamatsu, 1975.
Antiproliferative Activity of Derivatives
Ilić et al. (2011) synthesized a library of triazolopyridazine derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, revealing their ability to inhibit the proliferation of endothelial and tumor cells. This research underscores the potential therapeutic applications of N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives in cancer treatment through the modulation of cell growth and survival Ilić et al., 2011.
Genotoxicity Assessment
Chen et al. (2008) assessed the genotoxic effects of various chemicals, including compounds structurally related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, on human lymphocytes. This study highlights the importance of evaluating the genotoxic potential of chemical compounds, contributing to the safety profiling of new drug candidates Chen et al., 2008.
Propiedades
IUPAC Name |
N-benzyl-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-10-11-18(22-21-14)24-17-9-5-8-16(12-17)19(23)20-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAHYIXTXGKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)
![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)
![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)